4-Methylthio-N-(3,4,5-trimethoxybenzyl)aniline
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Overview
Description
4-(Methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is an organic compound that features a benzylamine structure substituted with a methylthio group and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-N-(3,4,5-trimethoxybenzyl)aniline typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-(methylthio)aniline under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-N-(3,4,5-trimethoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
4-(Methylthio)-N-(3,4,5-trimethoxybenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activities. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzaldehyde
- 4-(Methylthio)aniline
Uniqueness
4-(Methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is unique due to the presence of both the methylthio and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
151221-99-7 |
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Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H21NO3S/c1-19-15-9-12(10-16(20-2)17(15)21-3)11-18-13-5-7-14(22-4)8-6-13/h5-10,18H,11H2,1-4H3 |
InChI Key |
ANLBBCQAUDTUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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